2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
834869-39-5 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |
InChI |
InChI=1S/C14H18O5/c15-14(16)11-5-1-2-6-12(11)17-9-10-19-13-7-3-4-8-18-13/h1-2,5-6,13H,3-4,7-10H2,(H,15,16) |
InChI Key |
MLXFTSJJXMUPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Routes and Precursor Development for 2 2 Oxan 2 Yl Oxy Ethoxy Benzoic Acid
Methodologies for ortho-Alkoxybenzoic Acid Core Construction
The foundation of the target molecule is the 2-ethoxybenzoic acid framework. Its construction requires regioselective etherification of an aromatic precursor, a process that has been approached through various well-established and novel methods.
Establishment of the 2-Ethoxybenzoic Acid Framework
The synthesis of 2-ethoxybenzoic acid, the central structural unit, is a critical first step. Several high-yield methods have been developed, often starting from readily available salicylic (B10762653) acid or its derivatives.
One prevalent method involves the O-alkylation of salicylic acid. In this process, salicylic acid is treated with a base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding phenoxide. This intermediate is then reacted with an ethylating agent like ethyl chloride or diethyl sulfate. chemicalbook.comguidechem.com The reaction is typically carried out under controlled temperature conditions to ensure selective etherification of the phenolic hydroxyl group over the carboxylic acid. chemicalbook.com A specific protocol involves suspending salicylic acid in water, treating it with sodium hydroxide, and then adding ethyl chloride under pressure at elevated temperatures (e.g., 120°C), achieving high conversion and selectivity. guidechem.com Another variation uses methyl salicylate (B1505791) as the starting material, which is treated with potassium hydroxide in ethanol, followed by the addition of diethyl sulfate. The resulting ethyl 2-ethoxybenzoate is then saponified using sodium hydroxide to yield 2-ethoxybenzoic acid with a purity of over 99%. chemicalbook.com
An alternative approach begins with ortho-chlorobenzoic acid derivatives. This method involves a nucleophilic aromatic substitution reaction where an o-chlorobenzoic acid is reacted with a lower alcohol, such as ethanol, in the presence of a copper salt catalyst (e.g., cuprous chloride) and a lower alkylamine. google.comgoogle.com This copper-catalyzed reaction allows for the selective replacement of the chlorine atom at the ortho position with an ethoxy group. google.com
More recent synthetic strategies have utilized directing groups to achieve ortho-ethoxylation. For instance, a benzoic acid precursor can be modified with an N-O bidentate directing group. This complex is then subjected to a cuprous chloride-catalyzed reaction with ethanol, followed by the removal of the directing group via hydrolysis to furnish the 2-ethoxybenzoic acid product. google.com
Interactive Table: Comparison of Synthetic Routes to 2-Ethoxybenzoic Acid
| Starting Material | Key Reagents | Catalyst | Typical Yield | Reference |
| Salicylic Acid | NaOH, Ethyl Chloride | None | 87.6% (Conversion) | guidechem.com |
| Methyl Salicylate | KOH, Diethyl Sulfate, NaOH | None | 98.3% | chemicalbook.com |
| o-Chlorobenzoic Acid | Ethanol, Dimethylamine | Copper Salt | High (not specified) | google.comgoogle.com |
| Aromatic Amido Pyridine-1-Oxide | Ethanol, NaOH | Cuprous Chloride | 80% (hydrolysis step) | google.com |
Introduction of the Tetrahydropyranyl Protecting Group onto the Ethoxy Side Chain
Once the 2-(2-hydroxyethoxy)benzoic acid precursor is formed, the terminal hydroxyl group of the ethoxy side chain must be protected to prevent unwanted side reactions in subsequent synthetic steps. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of introduction, stability under a range of conditions, and straightforward removal. researchgate.net
Mechanistic Insights into Acid-Catalyzed Tetrahydropyranylation
The formation of a THP ether is an acid-catalyzed process involving the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). total-synthesis.com The mechanism proceeds through several distinct steps:
Activation of DHP : The acid catalyst protonates the DHP molecule at the double bond, leading to the formation of a resonance-stabilized oxonium/carbocation intermediate. This intermediate is highly electrophilic. total-synthesis.com
Nucleophilic Attack : The hydroxyl group of the alcohol side chain acts as a nucleophile and attacks the electrophilic carbon of the activated DHP intermediate. total-synthesis.com
Deprotonation : A final deprotonation step, typically involving the conjugate base of the acid catalyst or another solvent molecule, removes the proton from the newly formed ether linkage. This regenerates the acid catalyst and yields the final THP-protected alcohol. total-synthesis.com
This mechanism highlights the essential role of the acid catalyst in activating the otherwise unreactive DHP.
Exploration of Novel Catalytic Systems for Efficient THP Protection
While traditional Brønsted acids like p-toluenesulfonic acid (p-TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS) are commonly used, significant research has focused on developing more efficient, milder, and recyclable catalytic systems for THP protection. total-synthesis.comnih.gov These novel systems aim to improve yields, reduce reaction times, and enhance compatibility with sensitive functional groups.
A wide array of catalysts has been successfully employed for this transformation. They can be broadly categorized as follows:
Heterogeneous Catalysts : These offer significant advantages in terms of product purification and catalyst recycling. Examples include zeolites (like H-beta), various clays (B1170129) (such as montmorillonite (B579905) K-10), and acids supported on silica, such as NH4HSO4@SiO2. beilstein-journals.orgorganic-chemistry.orgnih.gov These solid acid catalysts can be easily removed by filtration, simplifying the work-up procedure. nih.gov
Lewis Acids : A variety of Lewis acids have been shown to effectively catalyze tetrahydropyranylation. Bismuth triflate (Bi(OTf)3) is a notable example, being relatively non-toxic and insensitive to small amounts of moisture. organic-chemistry.org Other effective Lewis acids include cerium(III) chloride (CeCl3), zinc chloride (ZnCl2), and palladium complexes like PdCl2(MeCN)2. organic-chemistry.orgresearchgate.nettandfonline.com
Alternative Systems : Researchers have also explored unique catalytic systems to meet specific needs. Trifluoroacetic acid (TFA) has been used as a potent catalyst for rapid protection at room temperature. For reactions under solvent-free conditions, pyridinium chloride has been employed, acting as both an ionic liquid medium and an acid catalyst. tandfonline.com
Interactive Table: Selected Catalysts for Tetrahydropyranylation of Alcohols
| Catalyst Type | Example Catalyst | Key Advantages | Reference |
| Heterogeneous | NH4HSO4@SiO2 | Recyclable, easy work-up, effective in green solvents | beilstein-journals.orgnih.gov |
| Heterogeneous | Zeolite H-beta | Recyclable, mild conditions, high yield | organic-chemistry.org |
| Lewis Acid | Bismuth Triflate (Bi(OTf)3) | Non-toxic, moisture-insensitive | organic-chemistry.org |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | Fast reaction times at ambient temperature | |
| Dual-Function | Pyridinium Chloride | Allows for solvent-free conditions | tandfonline.com |
| Palladium Complex | PdCl2(MeCN)2 | High selectivity for primary alcohols | researchgate.net |
Orthogonal Protecting Group Strategies in Polyfunctionalized Intermediates
In complex, multi-step syntheses, the use of orthogonal protecting groups is a critical strategy. Orthogonal protection refers to the use of multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others. wikipedia.orguchicago.edu
The THP group plays a valuable role in such strategies due to its specific cleavage conditions. It is stable under a wide variety of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydrides, and many oxidizing and reducing agents. total-synthesis.comorganic-chemistry.org However, it is readily cleaved under mild acidic conditions. total-synthesis.com
This stability profile makes the THP group orthogonal to many other common protecting groups:
Base-Labile Groups : Groups like acetate (B1210297) esters or the fluorenylmethyloxycarbonyl (Fmoc) group, which are removed with bases (e.g., piperidine), are completely stable to the acidic conditions used for THP deprotection and vice versa.
Hydrogenolysis-Labile Groups : Protecting groups such as benzyl (B1604629) (Bn) ethers or benzyloxycarbonyl (Cbz) groups are removed by catalytic hydrogenation. THP ethers are stable to these conditions, allowing for selective deprotection.
Silyl (B83357) Ethers : While many silyl ethers (e.g., TBDMS, TIPS) are also cleaved by acid, their rate of cleavage can often be modulated relative to THP ethers. Furthermore, silyl ethers are uniquely cleaved by fluoride (B91410) ion sources (e.g., TBAF), conditions under which THP ethers are completely stable.
This orthogonality allows synthetic chemists to selectively unmask different hydroxyl groups at various stages of a synthesis, enabling the precise and controlled construction of complex molecules like 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid.
Convergent and Linear Synthesis Strategies for the Chemical Compound
The construction of this compound can be approached through two primary strategies: linear and convergent synthesis. Each methodology presents distinct advantages and challenges.
Linear Synthesis:
A linear synthesis strategy involves the sequential modification of a starting material through a series of reactions until the final product is obtained. For the target molecule, a plausible linear route could commence with salicylic acid (2-hydroxybenzoic acid).
Step 1: Etherification. The phenolic hydroxyl group of salicylic acid would first be etherified with a suitable two-carbon unit bearing a protected hydroxyl group. A common reagent for this transformation is 2-(2-bromoethoxy)oxane. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Step 2: Protection of the Carboxylic Acid (Optional). Depending on the subsequent reaction conditions, the carboxylic acid group might need to be protected, for instance, as a methyl or ethyl ester, to prevent unwanted side reactions.
Step 3: Deprotection (if applicable). If the carboxylic acid was protected, a final deprotection step would be necessary to yield the target compound.
Convergent Synthesis:
For this compound, a convergent strategy would involve the synthesis of two main fragments:
Fragment A: 2-Bromobenzoic acid derivative. This fragment would have the carboxylic acid group, potentially in a protected form.
Fragment B: 2-[(Oxan-2-yl)oxy]ethanol. This fragment contains the protected diethylene glycol moiety.
| Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential reactions starting from a single precursor. | Conceptually simple to plan. | Overall yield can be low in multi-step sequences. uniurb.it |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. wikipedia.orgscholarsresearchlibrary.com | Higher overall yields are often achievable. uniurb.itwikipedia.org | May require more complex planning and optimization of fragment coupling. |
Methodological Advancements in the Isolation and Handling of Complex Protected Organic Acids
The isolation and purification of protected organic acids like this compound are critical for obtaining a high-purity final product. The presence of both a labile protecting group (oxane) and an acidic functional group necessitates careful handling to prevent unwanted cleavage or side reactions.
Advanced Isolation Techniques:
Modern advancements in isolation and purification offer efficient methods for handling such complex molecules.
Aqueous Two-Phase Systems (ATPS): This technique has emerged as a gentle and efficient method for the separation of biomolecules and has potential applications for the purification of complex organic compounds. ATPS can be used to remove various contaminants, including proteins, fatty acids, and other organic acids, in a cost-effective manner. nih.gov
Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas-phase chromatography are powerful techniques for the isolation and purification of complex organic molecules. researchgate.net For a molecule like this compound, reversed-phase HPLC would be a suitable method for achieving high purity.
Supercritical Fluid Extraction (SFE): SFE utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent. nih.gov This technique is advantageous as it avoids the use of harsh organic solvents and allows for easy removal of the solvent by depressurization.
Handling of Protected Organic Acids:
The stability of the oxane protecting group is a key consideration during isolation and handling. This group is sensitive to acidic conditions, which can lead to its cleavage.
pH Control: Maintaining a neutral or slightly basic pH during extraction and purification is crucial to prevent the hydrolysis of the oxane group. Acid-base extraction, a common method for purifying carboxylic acids, must be performed with careful control of the pH to avoid deprotection. lookchem.com
Crystallization: Crystallization is a powerful purification technique for solid compounds. lookchem.com The choice of solvent is critical for obtaining high-purity crystals. A combination of solvents, such as toluene/petroleum ether or aqueous alcohol, may be employed to achieve optimal crystallization.
Drying: The final product should be dried under vacuum to remove any residual solvents or volatile impurities. lookchem.com
| Technique | Principle | Applicability to this compound |
| Aqueous Two-Phase Systems (ATPS) | Partitioning between two immiscible aqueous phases. nih.gov | Gentle method for removing various impurities. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. researchgate.net | High-resolution purification. |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid. nih.gov | Avoids harsh organic solvents. nih.gov |
| Crystallization | Formation of a solid crystalline structure from a solution. lookchem.com | Effective for final purification of solid products. lookchem.com |
Chemical Reactivity and Transformation Pathways of 2 2 Oxan 2 Yl Oxy Ethoxy Benzoic Acid
Reactivity Profiles of the Carboxylic Acid Functionality in the Presence of Protected Ethers
The presence of the THP-protected ether group significantly influences the reactivity of the carboxylic acid moiety. This influence is twofold: it allows for chemoselective reactions at the carboxylic acid without disturbing the protected hydroxyl group, and the ortho-positioning of the alkoxy substituent electronically modulates the reactivity of the carboxyl group.
The tetrahydropyranyl (THP) group is a robust protecting group for alcohols, known for its stability under a wide range of reaction conditions, particularly those that are not acidic. organic-chemistry.orgthieme-connect.ded-nb.info This stability is crucial for the chemoselective derivatization of the carboxylic acid functionality in 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid. Reactions that proceed under neutral, basic, or certain catalytic conditions can selectively transform the carboxylic acid group while leaving the THP ether intact.
The carboxylic acid can be converted into a variety of derivatives, such as esters, amides, and acid chlorides. For instance, esterification can be achieved under non-acidic conditions, such as by using alkyl halides in the presence of a non-nucleophilic base. Similarly, amide formation can be carried out using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the reaction under mild, aqueous conditions. nih.gov The THP ether remains unaffected by these reagents. organic-chemistry.orgthieme-connect.de
| Reaction Type | Reagents and Conditions | Carboxylic Acid Transformation | THP Ether Stability |
|---|---|---|---|
| Esterification | Alkyl halide, Base (e.g., K₂CO₃), DMF | -COOH → -COOR | Stable |
| Amide Formation | Amine, Coupling agent (e.g., EDC), CH₂Cl₂ | -COOH → -CONHR | Stable |
| Acid Chloride Formation | SOCl₂, neat or in an inert solvent | -COOH → -COCl | Stable |
| Reduction | LiAlH₄ (in the absence of Lewis acids, T < 0°C) | -COOH → -CH₂OH | Stable thieme-connect.de |
The presence of the 2-{[(oxan-2-yl)oxy]ethoxy} group at the ortho position to the carboxylic acid has a significant impact on the latter's reactivity, a phenomenon known as the "ortho effect". wikipedia.org This effect is primarily steric in nature. The bulky ortho substituent forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This disruption of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring. wikipedia.org
The reduced resonance stabilization of the neutral carboxylic acid, relative to its carboxylate anion, leads to an increase in the acidity of the carboxylic acid. wikipedia.org Consequently, ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers. wikipedia.org This increased acidity can influence the rates and equilibrium positions of reactions involving the carboxylic acid, such as acid-base reactions and certain nucleophilic acyl substitutions.
| Substituent Position | Effect on Carboxyl Group Coplanarity | Resonance with Phenyl Ring | Effect on Acidity |
|---|---|---|---|
| ortho | Twisted out of plane (Steric Hindrance) | Inhibited | Increased |
| meta | Coplanar | Unaffected | Inductive effects dominate |
| para | Coplanar | Possible | Resonance and inductive effects |
Intramolecular and Intermolecular Reactivity Patterns
The reactivity of this compound is significantly influenced by the potential for neighboring group participation (NGP) from the ether oxygen atoms of the ortho-substituent. libretexts.orgwikipedia.org This participation can facilitate intramolecular reactions and modulate the compound's engagement in intermolecular processes.
Intramolecular Reactivity:
A primary intramolecular pathway available to this compound and its derivatives is lactonization, leading to the formation of cyclic esters. This process can be initiated by activation of the carboxylic acid, for example, through conversion to an acyl halide or mixed anhydride. The proximate ether oxygen atom can then act as an internal nucleophile, attacking the activated carboxyl group to form a cyclic intermediate that can subsequently rearrange or cleave to yield a lactone.
Studies on related ortho-alkoxybenzoic acids have demonstrated that such cyclizations are feasible, often promoted by acidic or dehydrating conditions. The length and flexibility of the ethoxy chain in the title compound would favor the formation of a medium-sized ring, a process that can be kinetically and thermodynamically viable. The general mechanism for such an intramolecular cyclization is depicted below:
Figure 1: Postulated intramolecular cyclization pathway of this compound.Intermolecular Reactivity:
In intermolecular reactions, the 2-{2-[(oxan-2-yl)oxy]ethoxy} substituent primarily exerts electronic and steric effects on the reactivity of the carboxylic acid and the aromatic ring.
Reactions of the Carboxylic Acid: The ortho-ether linkage can influence the acidity of the carboxylic acid through the "ortho effect." This effect is a combination of steric and electronic factors. Steric hindrance between the substituent and the carboxylic acid can force the latter out of the plane of the benzene ring, which can increase its acidity by disrupting coplanarity and resonance stabilization of the undissociated acid. Furthermore, the ether oxygens can influence the reactivity of the carboxyl group through space interactions, potentially stabilizing transition states in reactions such as esterification or amidation.
Reactions of the Aromatic Ring: The 2-{2-[(oxan-2-yl)oxy]ethoxy} group is an ortho-, para-directing group for electrophilic aromatic substitution due to the electron-donating nature of the ether oxygen atoms. However, the steric bulk of the entire substituent can hinder electrophilic attack at the ortho-position (position 3), potentially favoring substitution at the para-position (position 5). The relative reactivity will depend on the nature of the electrophile and the reaction conditions. youtube.comyoutube.comyoutube.com
The following table summarizes the expected influence of the 2-{2-[(oxan-2-yl)oxy]ethoxy} substituent on various reaction types.
| Reaction Type | Expected Influence of the Substituent | Potential Products |
| Intramolecular Cyclization | Neighboring group participation by ether oxygen facilitates lactone formation. | Cyclic esters (lactones) |
| Esterification | Steric hindrance from the ortho-substituent may slow the reaction rate. | Esters of the carboxylic acid |
| Amidation | Similar to esterification, steric hindrance can affect reaction kinetics. | Amides of the carboxylic acid |
| Electrophilic Aromatic Substitution | Ortho-, para-directing, with potential steric hindrance at the ortho-position. | Substituted benzoic acid derivatives, primarily at the 5-position. |
Stereochemical Implications of the Tetrahydropyranyl Moiety in Subsequent Transformations
The tetrahydropyranyl (THP) group in this compound is a chiral moiety, as the anomeric carbon (C-2 of the oxane ring) is a stereocenter. The THP ether is formed from the reaction of an alcohol with dihydropyran, and if the alcohol itself is not chiral, a racemic mixture of (R)- and (S)-isomers at the anomeric carbon is typically produced. This introduces a diastereomeric relationship in any subsequent reaction involving another stereocenter.
The stereochemistry of the THP ring can have a profound impact on the stereochemical outcome of reactions occurring at the carboxylic acid or other parts of the molecule. This is a form of diastereoselective synthesis, where the existing stereocenter in the THP group influences the creation of new stereocenters.
Attractive interactions, such as hydrogen bonding or dipole-dipole interactions, between a reactant and the oxygen atoms of the THP ether and the ethoxy chain can lead to a favored transition state geometry. nih.govnih.gov This can result in one diastereomer of the product being formed in excess.
For instance, in a reduction of a ketone derivative of the benzoic acid, the chiral THP ether could direct the hydride attack from a less sterically hindered face, leading to a diastereomeric excess of one alcohol product. The specific diastereoselectivity would depend on the preferred conformation of the flexible side chain and the nature of the reagents and reaction conditions.
The table below outlines potential transformations and the likely stereochemical influence of the chiral THP moiety.
| Transformation | Description | Potential for Stereochemical Control by THP Moiety |
| Asymmetric Reduction | Reduction of a prochiral ketone introduced elsewhere in the molecule. | The chiral THP group can direct the approach of the reducing agent, leading to a diastereomeric excess of one alcohol product. |
| Diastereoselective Alkylation | Alkylation of an enolate derived from an ester of the benzoic acid. | The THP ether can influence the facial selectivity of the enolate alkylation, favoring the formation of one diastereomer. |
| Cycloaddition Reactions | Diels-Alder or other cycloaddition reactions involving a diene system attached to the aromatic ring. | The chiral environment created by the THP group can influence the approach of the dienophile, resulting in diastereoselective cycloadduct formation. |
| Intramolecular Cyclization | Formation of a new ring involving the side chain. | The stereochemistry of the THP ring can dictate the conformation of the transition state, leading to a specific stereochemistry in the newly formed ring. |
Sophisticated Spectroscopic and Structural Elucidation Techniques for the Chemical Compound
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Analysis and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid, which contains a chiral center at the anomeric carbon of the oxane (tetrahydropyran, THP) ring, NMR analysis becomes particularly complex and informative.
Elucidation of Complex NMR Spectra Arising from THP Derivatives
The introduction of a tetrahydropyranyl (THP) ether protecting group creates a new stereocenter at the C-2 position of the oxane ring. This results in the formation of a mixture of diastereomers if the parent molecule is already chiral. Even in an achiral molecule like the ethoxy benzoic acid moiety, the presence of the THP group introduces significant complexity to the NMR spectrum. thieme-connect.de
The protons on the THP ring (H-2 to H-6) exist in a dynamic equilibrium of chair conformations. modgraph.co.uk The anomeric proton (H-2), being adjacent to two oxygen atoms, is the most downfield of the ring protons, typically appearing as a multiplet. The chemical shifts and coupling constants of the axial and equatorial protons at each position are distinct, leading to a crowded and often overlapping region in the 1H NMR spectrum, usually between 1.4 and 3.9 ppm. thieme-connect.demodgraph.co.uk The presence of the bulky substituent at the C-2 position influences the conformational equilibrium of the ring. Furthermore, the protons of the ethoxy chain become diastereotopic, meaning they are chemically non-equivalent and can, in principle, have different chemical shifts and couplings, further complicating the spectrum.
Table 1: Representative 1H NMR Chemical Shifts for this compound (Note: Data is predicted based on analysis of similar structures. Actual values may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | ~10.0 - 12.0 | Singlet, broad |
| Aromatic (C₆H₄) | ~7.0 - 8.0 | Multiplets |
| Anomeric (Oxane C-2 H) | ~4.6 | Multiplet |
| Ethoxy (-OCH₂CH₂O-) | ~3.5 - 4.2 | Multiplets |
| Oxane (-OCH₂-) | ~3.5 - 3.9 | Multiplets |
| Oxane (-CH₂-) | ~1.5 - 1.9 | Multiplets |
Application of 2D NMR Techniques for Structural Connectivity and Stereochemistry
Given the complexity of the 1D 1H NMR spectrum, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of resonances and elucidation of the molecule's structure.
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would be used to establish proton-proton coupling networks. This would allow for the tracing of connectivity within the ethoxy chain and through the entire THP ring system, starting from the well-resolved anomeric proton.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HSQC spectrum would definitively assign the carbon resonances of the THP ring and the ethoxy group based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry and preferred conformation. For instance, observing a NOE between the anomeric proton and protons on the ethoxy chain would help define the orientation around the glycosidic bond.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns to support structural assignments. nih.gov For this compound (C₁₄H₁₈O₅), HRMS would provide a measured mass that is very close to the calculated exact mass, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 2: HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 267.1227 | (Hypothetical) 267.1225 |
| [M+Na]⁺ | 289.1046 | (Hypothetical) 289.1044 |
Analysis of the fragmentation pathways in tandem MS (MS/MS) experiments provides further structural confirmation. nih.gov Key fragmentation events for this molecule would be expected to include:
Loss of the THP ring: A primary fragmentation would be the cleavage of the glycosidic bond, resulting in the loss of a neutral dihydropyran molecule (84 Da) or a tetrahydropyranol radical, leading to a prominent fragment ion corresponding to the protonated 2-(2-hydroxyethoxy)benzoic acid.
Cleavage of the ethoxy side chain: Fragmentation can occur at various points along the ethoxy chain.
Decarboxylation: Loss of CO₂ (44 Da) from the benzoic acid moiety is a common fragmentation pathway for carboxylic acids.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. researchgate.net The region between 1000-1300 cm⁻¹ would be dominated by strong C-O stretching vibrations from the ether linkages and the carboxylic acid. libretexts.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aromatic ring stretching vibrations would give characteristic bands in the 1400-1600 cm⁻¹ region.
Table 3: Key Vibrational Frequencies for this compound (Note: Data is predicted based on analysis of similar structures. Actual values may vary.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Ether C-O | Stretch | 1050-1250 | Strong |
X-ray Crystallography for Definitive Solid-State Molecular Architecture
X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield a wealth of information.
The analysis would confirm the exact connectivity of the atoms and provide precise bond lengths and angles. Crucially, it would establish the relative stereochemistry at the anomeric center of the THP ring. Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state, including the orientation of the THP ring, the conformation of the ethoxy chain, and the dihedral angle between the carboxylic acid group and the benzene (B151609) ring. rsc.orgrsc.org
Analysis of the crystal packing would show the intermolecular interactions that stabilize the crystal lattice. For this molecule, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. rsc.org
Computational and Theoretical Studies on 2 2 Oxan 2 Yl Oxy Ethoxy Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation (e.g., DFT methods)
No published studies utilizing Density Functional Theory (DFT) or other quantum chemical methods to specifically investigate the electronic structure and molecular conformation of 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid were found. Such studies on related benzoic acid derivatives often explore aspects like intramolecular hydrogen bonding, the orientation of the carboxylic acid group, and the influence of substituents on the electronic properties of the benzene (B151609) ring. researchgate.netnih.gov
Reaction Mechanism Elucidation and Transition State Analysis of Synthetic Pathways
There is no available research detailing the theoretical elucidation of reaction mechanisms or transition state analysis for the synthesis of this compound. Mechanistic studies on similar reactions, like the esterification of salicylic (B10762653) acid, have been explored, but these are not directly applicable to the specific synthetic pathways for the target molecule. brainly.comma.eduresearchgate.netresearchgate.net
Conformational Landscape Analysis and Energetic Profiles of Key Intermediates
A conformational landscape analysis and the energetic profiles of key intermediates for this compound have not been reported in the scientific literature. Conformational studies on flexible benzoic acid derivatives and molecules with ether linkages are common to understand their structural preferences, but specific data for the title compound is absent. nih.govsemanticscholar.orguky.edu
Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling of Chemical Transformations
No Quantitative Structure-Reactivity Relationships (QSAR) studies or predictive models for the chemical transformations of this compound have been published. QSAR studies are typically performed on a series of related compounds to correlate their structural features with a specific activity or property, which has not been done for this compound. nih.govnih.gov
The Chemical Compound S Strategic Role As a Synthetic Precursor in Advanced Chemical Research
Design and Synthesis of Complex Molecules Incorporating the Benzoic Acid Scaffold
No literature is available that describes the use of 2-{2-[(Oxan-2-yl)oxy]ethoxy}benzoic acid in the design or synthesis of more complex molecules.
Utility in the Development of Targeted Organic Building Blocks
There is no information on the application of this compound as a targeted organic building block for the synthesis of other compounds.
Application in Multicomponent Reactions and Cascade Processes
No studies have been found that report the use of this compound in multicomponent reactions or cascade processes.
Future Directions in the Synthesis and Application of Related Protected Alkoxybenzoic Acid Derivatives
While there is ongoing research into the synthesis and applications of various protected alkoxybenzoic acids, there are no specific future directions outlined for this compound due to the lack of foundational research on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
